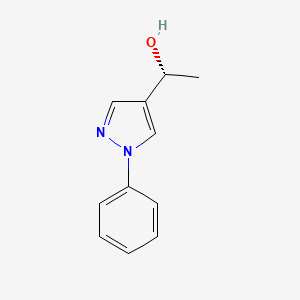

(1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Description

BenchChem offers high-quality (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(1-phenylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9(14)10-7-12-13(8-10)11-5-3-2-4-6-11/h2-9,14H,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRLPGXWBQXLPI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CN(N=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Profile of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Introduction

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel compound 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. This molecule, featuring a chiral benzylic-like alcohol tethered to a 1,4-disubstituted pyrazole ring, is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of pyrazole scaffolds in pharmacologically active agents. The following sections detail the predicted and theoretical spectroscopic data based on the analysis of its immediate synthetic precursor, 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one, and established principles of spectroscopic interpretation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not only the data but also the rationale behind the spectral features.

Molecular Structure

Figure 1: Structure of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol.

Synthesis and Sample Preparation

The target compound, 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, is readily synthesized from its corresponding ketone, 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one, via a standard reduction protocol. The choice of a mild reducing agent like sodium borohydride is crucial to selectively reduce the ketone without affecting the pyrazole or phenyl rings.

Figure 2: Synthetic workflow for the preparation of the title compound.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one (1.0 eq) in methanol in a round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reduction: Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, both ¹H and ¹³C NMR provide unambiguous evidence for the conversion of the ketone precursor to the desired alcohol.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: Bruker Avance III 500 MHz spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Concentration: Approximately 10 mg of the sample in 0.6 mL of deuterated solvent.

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | s | 1H | H-5 (pyrazole) |

| ~7.70 | d | 2H | ortho-H (phenyl) |

| ~7.65 | s | 1H | H-3 (pyrazole) |

| ~7.45 | t | 2H | meta-H (phenyl) |

| ~7.30 | t | 1H | para-H (phenyl) |

| ~5.00 | q | 1H | CH-OH |

| ~2.50 | d | 1H | OH |

| ~1.60 | d | 3H | CH₃ |

Rationale for Assignments:

-

The reduction of the ketone to the alcohol results in significant changes in the proton environment of the ethan-1-ol side chain. The sharp singlet of the acetyl methyl group in the starting material is replaced by a doublet for the methyl group (~1.60 ppm) due to coupling with the newly formed methine proton.

-

The methine proton (CH-OH) appears as a quartet around 5.00 ppm, split by the three protons of the adjacent methyl group.

-

The hydroxyl proton (OH) is expected to appear as a broad singlet or a doublet (if coupling to the methine proton is observed) around 2.50 ppm. Its chemical shift is highly dependent on concentration and temperature.

-

The protons on the pyrazole and phenyl rings will experience minor shifts compared to the ketone precursor. The pyrazole protons are expected as singlets, and the phenyl protons will exhibit the characteristic splitting pattern for a monosubstituted benzene ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~140.0 | C-5 (pyrazole) |

| ~139.5 | ipso-C (phenyl) |

| ~129.5 | meta-C (phenyl) |

| ~128.0 | para-C (phenyl) |

| ~125.0 | C-3 (pyrazole) |

| ~120.0 | ortho-C (phenyl) |

| ~118.0 | C-4 (pyrazole) |

| ~65.0 | CH-OH |

| ~25.0 | CH₃ |

Rationale for Assignments:

-

The most significant change from the ketone precursor is the disappearance of the carbonyl carbon signal (typically >190 ppm) and the appearance of the methine carbon (CH-OH) signal at a much higher field, around 65.0 ppm.[1]

-

The methyl carbon signal will also shift slightly upfield compared to the acetyl methyl carbon of the ketone.

-

The carbon signals of the pyrazole and phenyl rings will remain largely in their expected regions, with assignments based on established literature values for similar structures.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The conversion of the ketone to the alcohol is clearly evidenced by the appearance of a strong, broad O-H stretching band and the disappearance of the C=O stretching band.[3][4][5][6][7]

Experimental Protocol: IR Spectroscopy

-

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.

-

Sample Preparation: A thin film of the compound on a NaCl plate or as a KBr pellet.

-

Data Acquisition: 16 scans at a resolution of 4 cm⁻¹.

Predicted IR Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3150-3100 | Medium | C-H stretch (aromatic/pyrazole) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic/pyrazole) |

| 1300-1000 | Strong | C-O stretch (alcohol) |

Causality behind Experimental Observations:

-

The presence of a strong and broad absorption in the 3600-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[6]

-

The absence of a strong, sharp absorption around 1680-1660 cm⁻¹, which is characteristic of an aryl ketone C=O stretch, confirms the complete reduction of the starting material.[8]

-

The strong C-O stretching vibration further corroborates the presence of the alcohol functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: Waters ZQ single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Mode: Positive ion mode.

-

Sample Introduction: Infusion of a dilute solution of the sample in methanol.

Predicted Mass Spectrum Data

-

Molecular Weight: 188.23 g/mol

-

[M+H]⁺: m/z 189

-

[M+Na]⁺: m/z 211

-

Key Fragments: m/z 171 ([M-OH]⁺), m/z 145, m/z 91, m/z 77

Figure 3: Plausible ESI-MS fragmentation pathway.

Interpretation of Fragmentation:

-

The protonated molecule [M+H]⁺ is expected at m/z 189.

-

A common fragmentation pathway for benzylic alcohols is the loss of water, leading to a fragment at m/z 171 ([M-OH]⁺).[9]

-

Cleavage of the C-C bond between the pyrazole ring and the ethan-1-ol side chain can lead to various fragments.

-

The presence of a phenyl group often results in the formation of the stable tropylium ion at m/z 91 and the phenyl cation at m/z 77.[10][11][12][13]

Summary of Spectroscopic Data

| Technique | Key Data Points |

| ¹H NMR | δ ~5.00 (q, 1H, CH-OH), ~1.60 (d, 3H, CH₃) |

| ¹³C NMR | δ ~65.0 (CH-OH), ~25.0 (CH₃), absence of C=O signal |

| IR | 3600-3200 cm⁻¹ (strong, broad O-H stretch), absence of C=O stretch |

| MS (ESI+) | m/z 189 ([M+H]⁺), 171 ([M-OH]⁺) |

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the identification and characterization of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are consistent with the successful reduction of the ketone precursor and provide a unique spectral fingerprint for this compound. This guide serves as a valuable resource for researchers working with this and related pyrazole derivatives, enabling confident structural verification and facilitating further studies in drug discovery and development.

References

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? [Online]. Available at: [Link]

-

PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. [Online]. Available at: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol... [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Online]. Available at: [Link]

-

MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Online]. Available at: [Link]

-

PubChem. 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one. [Online]. Available at: [Link]

-

Nepal Journals Online. (2025). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). [Online]. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Contents. [Online]. Available at: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Online]. Available at: [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Online]. Available at: [Link]

-

Spectroscopy Online. (2020). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Online]. Available at: [Link]

-

NIST WebBook. 1H-Pyrazole, 1-phenyl-. [Online]. Available at: [Link]

-

ChemConnections. Information from Mass Spectrometry. [Online]. Available at: [Link]

-

University of Colorado Boulder. IR Chart. [Online]. Available at: [Link]

-

NIST WebBook. Benzyl alcohol. [Online]. Available at: [Link]

-

Kaunas University of Technology ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Online]. Available at: [Link]

-

NIST WebBook. 1H-Pyrazole, 1-phenyl-. [Online]. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Online]. Available at: [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. mdpi.com [mdpi.com]

- 9. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. chemconnections.org [chemconnections.org]

- 13. Benzyl alcohol [webbook.nist.gov]

Phenyl Pyrazole Ethanol Derivatives: Discovery, SAR, and Synthetic Architectures

The following technical guide details the discovery, structural logic, and synthesis of phenyl pyrazole ethanol derivatives.

Technical Whitepaper for Medicinal Chemists & Process Scientists

Executive Summary: The Scaffold at a Glance

Phenyl pyrazole ethanol derivatives represent a specialized subclass of the pyrazole pharmacophore, distinguished by the presence of a hydroxyethyl (

This guide delineates the two primary structural classes of these derivatives and provides a validated synthetic roadmap for their construction.

Structural Classification & SAR Logic

To design effective synthetic routes, one must first distinguish between the two regioisomeric classes of "pyrazole ethanols."

Class A: -Hydroxyethyl Phenyl Pyrazoles

-

Structure: The ethanol chain is attached to the pyrazole Nitrogen (

). -

Medicinal Utility: Often used to improve the aqueous solubility of lipophilic phenyl pyrazoles. The terminal hydroxyl group mimics the ribose sugar in nucleoside analogs (e.g., HIV reverse transcriptase inhibitors).

-

Key Interaction: The -OH group often engages in solvent-exposed H-bonding or specific interactions with serine/threonine residues in enzyme active sites.

Class B: -Hydroxyethyl Phenyl Pyrazoles

-

Structure: The ethanol chain is attached to a Carbon (

, -

Medicinal Utility: These are true homologues of "pyrazole methanols." The two-carbon spacer allows the hydroxyl group to reach deeper pockets or distinct sub-domains compared to a hydroxymethyl group.

-

Key Interaction: Acts as a bioisostere of histamine or ethylamine side chains.

Signal Transduction & SAR Map

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the design of these molecules.

Figure 1: SAR logic for Phenyl Pyrazole Ethanol derivatives. The ethanol moiety provides a critical polar handle on the otherwise lipophilic scaffold.

Synthetic Strategies

Strategy I: Direct Cyclization (For Class A)

The most efficient route to

Strategy II: Side-Chain Homologation & Reduction (For Class B)

Constructing a

Workflow Diagram: Synthetic Pathways

Figure 2: Dual synthetic pathways for generating N-substituted vs. C-substituted ethanol derivatives.

Detailed Experimental Protocol

Focus: Synthesis of 2-(3-methyl-5-phenyl-1H-pyrazol-1-yl)ethanol (Class A). Rationale: This protocol is selected for its high atom economy and reproducibility. It avoids the complex workups associated with metal hydride reductions used in Class B synthesis.

Reagents & Equipment[2][3][4][5][6]

-

Precursor: 1-phenylbutane-1,3-dione (Benzoylacetone) [CAS: 93-91-4]

-

Reagent: 2-Hydroxyethyl hydrazine [CAS: 109-84-2]

-

Solvent: Absolute Ethanol (EtOH)[1]

-

Apparatus: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer.

Step-by-Step Methodology

-

Preparation of Reaction Mixture: In a 100 mL round-bottom flask, dissolve 1-phenylbutane-1,3-dione (1.62 g, 10.0 mmol) in absolute ethanol (30 mL). Ensure complete dissolution by stirring at room temperature for 5 minutes.

-

Addition of Hydrazine: Add 2-hydroxyethyl hydrazine (0.84 g, 11.0 mmol, 1.1 equiv) dropwise to the stirring solution.

-

Technical Insight: A slight excess of hydrazine drives the equilibrium toward the cyclic product and consumes the dicarbonyl, simplifying purification.

-

-

Cyclization (Reflux): Heat the mixture to reflux (

) for 3–5 hours .-

Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting diketone spot (

) should disappear, replaced by a lower

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Evaporate the solvent under reduced pressure (Rotary Evaporator) to yield a viscous oil.

-

Purification: Dissolve the oil in a minimum amount of hot ethyl acetate/hexane (1:4) or diethyl ether.[2] Cool to

to induce crystallization. -

Self-Validation: If oil persists, triturating with cold pentane often forces precipitation of the solid pyrazole.

-

-

Characterization (Expected Data):

-

Yield: 85–92%

-

Appearance: White to off-white solid.

-

1H NMR (CDCl3, 400 MHz):

7.40–7.50 (m, 5H, Ph), 6.35 (s, 1H, Pyrazole-H4), 4.25 (t, 2H,

-

Quantitative Data Summary

The following table summarizes the comparative biological profiles of phenyl pyrazole derivatives, highlighting the impact of the ethanol side chain.

| Compound Class | Side Chain (R) | LogP (Calc) | Solubility (aq) | Primary Target |

| Parent Scaffold | 3.8 (High) | Poor (< 0.1 mg/mL) | COX-2 (Lipophilic) | |

| Class A | 2.9 (Mod) | Good (~1.5 mg/mL) | HIV-RT / Kinases | |

| Class B | 3.1 (Mod) | Moderate | Histamine Receptors | |

| Ester Analog | 4.2 (High) | Poor | Inactive (Prodrug) |

Table 1: Physicochemical impact of the ethanol moiety on the phenyl pyrazole scaffold.

References

-

Mamolo, M. G., et al. (2013). "Synthesis and antimycobacterial activity of (2-hydroxyethyl)pyrazole derivatives." Farmaco.

-

Guerrero, M., et al. (2013). "Design of New N-polyether Pyrazole Derived Ligands: Synthesis, Characterization and Regioselectivity." Journal of the Mexican Chemical Society. (Source for Class A Protocol).

-

Telvekar, V. N., et al. (2012). "Novel pyrazole derivatives as potent anti-inflammatory agents."[3][4][5][6] Bioorganic & Medicinal Chemistry Letters.

-

Groselj, U., et al. (2012). "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives." Arkivoc. (Source for Class B Logic).

Sources

- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 5. academicstrive.com [academicstrive.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemistry of (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in drug design and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. This guide provides an in-depth technical examination of the stereochemistry of (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, a chiral secondary alcohol featuring a substituted pyrazole heterocycle. We will explore the critical aspects of its stereochemical assignment, proven methodologies for its enantioselective synthesis, and the analytical techniques required for the robust confirmation of its absolute configuration and enantiomeric purity. This document serves as a comprehensive resource for scientists engaged in the synthesis and characterization of chiral molecules within medicinal chemistry.

Introduction: The Imperative of Chirality in Drug Design

The spatial arrangement of functional groups in a drug molecule is paramount to its interaction with chiral biological targets such as enzymes and receptors. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds, including anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2][3][4][5] The introduction of a stereocenter, as in (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, necessitates precise control and unambiguous characterization of its stereochemistry to ensure the development of safe and efficacious drug candidates.

This guide focuses on the (1R)-enantiomer, providing the foundational knowledge and practical methodologies required to synthesize and validate this specific stereoisomer.

Molecular Structure and Stereochemical Assignment

The structure of (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol consists of a central chiral carbon (a stereocenter) bonded to four different substituents:

-

A hydroxyl group (-OH)

-

A methyl group (-CH₃)

-

A hydrogen atom (-H)

-

A 1-phenyl-1H-pyrazol-4-yl group

Figure 1: Structure of (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Caption: The chemical structure highlighting the chiral center (C1 of the ethanol moiety).

Caption: The chemical structure highlighting the chiral center (C1 of the ethanol moiety).

The absolute configuration of the stereocenter is designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules. The priorities of the substituents are assigned based on atomic number:

-

-OH (Oxygen, Z=8) - Highest priority (1)

-

-C₄H₃N₂(C₆H₅) (The pyrazole ring carbon) - Priority (2)

-

-CH₃ (Methyl carbon) - Priority (3)

-

-H (Hydrogen, Z=1) - Lowest priority (4)

When orienting the molecule with the lowest priority group (H) pointing away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, thus defining the (R) configuration.

Stereoselective Synthesis Methodologies

The most direct and reliable route to (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is the asymmetric reduction of the prochiral precursor, 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one. This ketone can be synthesized via several established methods, such as the Vilsmeier-Haack reaction followed by oxidation or palladium-catalyzed cross-coupling reactions.[6][7]

Three primary catalytic strategies are preeminent for achieving high enantioselectivity in the reduction of such heteroaryl ketones.

Method A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and predictable method for the enantioselective reduction of prochiral ketones.[8][9] It employs a chiral oxazaborolidine catalyst in conjunction with a borane source (e.g., BH₃·THF or BH₃·SMe₂).[10]

Causality of Experimental Choice: The predictability of the CBS reduction stems from its well-defined transition state. The ketone coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, orienting the carbonyl for a face-selective intramolecular hydride transfer from the coordinated borane.[11] This leads to the formation of the desired alcohol enantiomer with high fidelity.

Caption: Workflow for CBS Reduction.

Method B: Noyori Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation, pioneered by Noyori, utilizes ruthenium(II) complexes with chiral diamine ligands (e.g., TsDPEN) as catalysts.[12][13] Common hydrogen sources include isopropanol or a formic acid/triethylamine azeotrope.[14]

Causality of Experimental Choice: These catalysts operate via a "bifunctional" mechanism where both the metal center and the ligand's N-H group participate in the hydrogen transfer through a six-membered pericyclic transition state.[15] This mechanism is highly organized, leading to exceptional levels of enantioselectivity. The choice of the (S,S)-TsDPEN ligand typically yields the (R)-alcohol.

Caption: Simplified ATH Catalytic Cycle.

Comparison of Synthetic Methodologies

| Method | Catalyst System | Hydrogen Source | Typical ee% | Advantages | Disadvantages |

| CBS Reduction | Chiral Oxazaborolidine | BH₃·THF or BH₃·SMe₂ | >95% | Highly predictable, commercially available catalysts. | Requires stoichiometric borane, sensitive to moisture. |

| ATH (Noyori) | Ru(II)-(S,S)-TsDPEN | i-PrOH or HCOOH/NEt₃ | >98% | High catalytic efficiency (low catalyst loading), operational simplicity. | Ruthenium catalyst can be expensive. |

Detailed Experimental Protocols

Protocol 4.1: Asymmetric Reduction via CBS Method

This protocol is a representative example and may require optimization.

-

Preparation: To a flame-dried, 100 mL round-bottom flask under an argon atmosphere, add 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one (1.0 g, 5.0 mmol).

-

Dissolution: Dissolve the ketone in 25 mL of anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Slowly add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.5 mL, 0.5 mmol, 0.1 eq) to the stirred solution.

-

Borane Addition: Add Borane-dimethyl sulfide complex (BH₃·SMe₂, 10.0 M, 0.75 mL, 7.5 mmol, 1.5 eq) dropwise over 20 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed (typically 1-2 hours), slowly quench the reaction by the dropwise addition of 10 mL of methanol.

-

Workup: Warm the mixture to room temperature, add 1 M HCl (20 mL), and stir for 30 minutes. Extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol.

Protocol 4.2: Enantiomeric Purity Analysis by Chiral HPLC

The determination of enantiomeric excess (ee) is crucial for validating the success of an asymmetric synthesis.[16] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis, utilizing a chiral stationary phase (CSP) to resolve the enantiomers.[17][18][19]

-

Column: Polysaccharide-based CSP (e.g., Lux Cellulose-2 or Chiralpak AD).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a dilute solution of the purified alcohol (~0.1 mg/mL) in the mobile phase.

-

Injection: Inject 10 µL onto the column.

-

Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the (R)- and (S)-enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Confirmation of Absolute Configuration

While a specific chiral catalyst is expected to produce a predictable enantiomer, the absolute configuration of the final product must be rigorously confirmed. Several methods are available.[][21]

Mosher's Ester Analysis

This NMR-based method is one of the most reliable for determining the absolute configuration of chiral secondary alcohols.[22] It involves derivatizing the alcohol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[23]

Principle: The diastereomeric MTPA esters formed adopt a specific conformation where the phenyl group of the MTPA moiety shields nearby protons on the alcohol. By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters and calculating the chemical shift differences (Δδ = δS - δR), the spatial arrangement of the substituents around the stereocenter can be deduced.

Caption: Logical workflow for Mosher's Ester Analysis.

Other Analytical Techniques

| Technique | Principle | Requirement | Outcome |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | High-quality single crystal. | Unambiguous determination of the 3D structure and absolute configuration.[16] |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Comparison with DFT-calculated spectrum. | Confirms absolute configuration in solution. |

| Optical Rotation | Measurement of the rotation of plane-polarized light. | Comparison to a literature value for a known standard. | Provides confirmation if a reference value exists. |

Conclusion

The stereochemistry of (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol is a critical attribute that must be precisely controlled and verified in any research or drug development context. Modern asymmetric synthesis, particularly through catalytic methods like the CBS reduction and Noyori transfer hydrogenation, provides reliable and highly enantioselective pathways to this target molecule. The successful synthesis must be coupled with rigorous analytical validation, using chiral HPLC for determining enantiomeric purity and techniques like Mosher's ester analysis or X-ray crystallography to unequivocally confirm the absolute configuration. This guide provides the necessary framework and technical insight for researchers to confidently navigate the synthesis and characterization of this and similar chiral pyrazole-containing molecules.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Hoyt, S. B., Tota, M. R., & Tice, C. M. (2004). A very reliable method for determination of absolute configuration of chiral secondary alcohols by 1H NMR spectroscopy. Organic Letters, 6(23), 4129–4132. [Link]

-

Carradori, S., Cirilli, R., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625-636. [Link]

-

Mathieu, B., & Ghosez, L. (2010). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. In Bifunctional Lewis Base Catalysis with Dual Activation. ResearchGate. [Link]

-

Wang, C., Wu, X., & Xiao, J. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Molecules, 26(22), 6937. [Link]

-

Chem-Station. (2014, October 16). Noyori Asymmetric Transfer Hydrogenation. Chem-Station International Edition. [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

-

Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biostructure. [Link]

-

Trost, B. M., & O'Brien, M. K. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. Journal of the American Chemical Society, 135(16), 5948-5951. [Link]

-

Al-Majid, A. M., El-Sayed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25687–25698. [Link]

-

Červený, L., & Růžička, A. (2016). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Catalysts, 6(10), 159. [Link]

-

Wikipedia contributors. (2023, December 2). Asymmetric hydrogenation. In Wikipedia, The Free Encyclopedia. [Link]

-

Seco, J. M., Quíñoá, E., & Riguera, R. (2008). Absolute configuration of secondary alcohols by 1H NMR: in situ complexation of alpha-methoxyphenylacetic acid esters with barium(II). Tetrahedron: Asymmetry, 19(14), 1667-1671. [Link]

-

Al-Majid, A. M., El-Sayed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25687–25698. [Link]

-

Al-Majid, A. M., El-Sayed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]

-

NROChemistry. (2022, April 23). Noyori Hydrogenation. YouTube. [Link]

-

Tumkevicius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]

-

Shakyawar, D., & Singh, P. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles: a review. Journal of Chemical and Pharmaceutical Research, 6(11), 108-116. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 167. [Link]

-

Tumkevicius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Shinde, N. (2015). Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(4-(1H-pyrrol-1-yl)phenyl)ethan-1-one (7). [Link]

-

Bentham Science. (2025). Pyrazole and its Derivatives: Chemistry and Biological Importance. Bentham Science. [Link]

-

Wang, Y., et al. (2023). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 28(11), 4349. [Link]

-

Jambrina, P. G., & Andres, J. M. (2022). Asymmetric NHC-catalysed reactions for the synthesis of spiropyrazolones. Organic Chemistry Frontiers, 9, 168-174. [Link]

-

Imai, N., et al. (1999). Catalytic Asymmetric Synthesis of Chiral 4-Pyrazolylalkanols by the Enantioselective Alkylation of Pyrazole-4-Carbaldehydes with Dialkylzincs. Heterocycles, 51(1), 1-4. [Link]

-

Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications, 51(69), 13349-13363. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 16. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 21. Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. echemi.com [echemi.com]

Precision Synthesis of Substituted Pyrazoles from Propargyl Alcohols

Mechanistic Divergence and Practical Protocols

Executive Summary

The pyrazole pharmacophore is ubiquitous in medicinal chemistry, underpinning blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). While classical Knorr synthesis (1,3-dicarbonyl condensation) remains valid, it is often limited by the availability of unstable dicarbonyl precursors. Propargyl alcohols represent a superior, atom-economical feedstock.[1] They serve as masked 1,3-dielectrophiles that can be activated via transition metal catalysis or acid-mediated rearrangement to access diverse pyrazole regioisomers.

This guide details the two dominant synthetic paradigms for this transformation: Ruthenium-catalyzed redox isomerization and Metal-free substitution-cyclization .

Part 1: Mechanistic Landscapes

The conversion of propargyl alcohols to pyrazoles does not follow a single path. It bifurcates based on how the alkyne is activated. Understanding this divergence is critical for controlling regioselectivity (1,3- vs. 1,5-substitution).

-

Pathway A: The Redox-Isomerization Route (Ruthenium/Gold)

-

The metal catalyst promotes a Meyer-Schuster-like rearrangement or forms a metal-allenylidene intermediate.

-

The propargyl alcohol is effectively converted in situ into an

-unsaturated ketone (enone) or aldehyde. -

Hydrazine undergoes a Michael addition followed by cyclocondensation.

-

Outcome: High efficiency, but regioselectivity is dictated by the thermodynamics of the Michael addition.

-

-

Pathway B: The Substitution-Cyclization Route (Metal-Free/Lewis Acid)

-

The hydroxyl group is converted to a better leaving group (or activated by Lewis acid).

-

A protected hydrazine acts as a nucleophile, displacing the hydroxyl group (propargylation).

-

Base-mediated 5-endo-dig cyclization closes the ring.

-

Outcome: Excellent control over substitution patterns that are difficult to access via redox routes.

-

Visualization: Mechanistic Divergence

Figure 1: Divergent pathways for pyrazole synthesis. Path A relies on redox chemistry to generate an enone equivalent. Path B relies on direct nucleophilic substitution followed by cyclization.

Part 2: Technical Deep Dive & Regioselectivity

1. Ruthenium-Catalyzed Cascade (The "Allenylidene" Method)

Ruthenium complexes, particularly those bearing cyclopentadienone ligands, are exceptionally efficient at coupling secondary propargyl alcohols with hydrazines.

-

The Catalyst: Bifunctional Ru(II) complexes (e.g., Shvo's catalyst or analogues) facilitate hydrogen transfer.

-

Regioselectivity: The reaction typically yields 1,5-disubstituted pyrazoles when using phenylhydrazine. The hydrazine nitrogen attacks the

-carbon of the in situ generated enone (Michael addition), followed by intramolecular condensation.

2. Metal-Free One-Pot Synthesis (The "Tosylhydrazide" Method)

This approach, championed by Reddy et al., avoids transition metals by using

-

The Logic: Direct reaction of hydrazine with propargyl alcohol is sluggish. Using a protected hydrazine in the presence of a Lewis acid (

) allows for rapid propargylation. -

Regioselectivity: This method selectively yields 3,5-disubstituted pyrazoles .[2] The regiochemistry is locked by the initial substitution step, preventing the scrambling often seen in redox routes.

Data Summary: Method Comparison

| Feature | Ru-Catalyzed Redox Route | Metal-Free Substitution Route |

| Key Reagents | ||

| Intermediate | Enone / Allenylidene | Propargyl Hydrazide |

| Major Isomer | 1,5-Disubstituted (typically) | 3,5-Disubstituted |

| Substrate Scope | Excellent for secondary alcohols | Good for primary/secondary; sensitive to sterics |

| Atom Economy | High (Water is sole byproduct) | Moderate (Loss of Ts/Ac groups) |

Part 3: Experimental Protocols

Protocol A: Ruthenium-Catalyzed Synthesis

Target: 1-Aryl-3,5-dialkylpyrazoles from secondary propargyl alcohols.

Reagents:

-

Secondary Propargyl Alcohol (1.0 equiv)

-

Aryl Hydrazine (1.1 equiv)

-

Catalyst:

(2 mol%) + Ligand (e.g., DPPM) or pre-formed Ru-cyclopentadienone complex. -

Solvent: Toluene or Dioxane.

Workflow:

-

Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with the Ru-catalyst (2 mol%) and the propargyl alcohol (1.0 mmol).

-

Addition: Add degassed Toluene (3 mL). Stir at room temperature for 5 minutes to activate the catalytic species (color change often observed).

-

Nucleophile: Add the aryl hydrazine (1.1 mmol) dropwise. Note: Hydrazines are toxic; handle with care.

-

Reaction: Seal the tube and heat to 100°C for 12–15 hours. The reaction involves the evolution of water; open systems (with condensers) can drive equilibrium but require inert gas blanketing.

-

Workup: Cool to room temperature. Filter through a short pad of Celite to remove ruthenium black.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc).

-

Tip: Pyrazoles can streak on silica.[3] Pre-treat the column with 1%

if separation is poor.

-

Protocol B: Metal-Free Regioselective Synthesis

Target: 3,5-Disubstituted 1H-pyrazoles via Propargyl Hydrazides.

Reagents:

-

Propargyl Alcohol (1.0 equiv)

-

-acetyl-

-

Catalyst:

(10 mol%) -

Base:

(2.5 equiv) -

Solvent: Dichloromethane (DCM) for Step 1; THF for Step 2.

Workflow:

-

Step 1 (Propargylation): Dissolve propargyl alcohol (1.0 mmol) and

-acetyl- -

Catalysis: Add

(10 mol%) dropwise. Stir at room temperature for 2–4 hours. Monitor by TLC for the disappearance of the alcohol. -

Solvent Swap: Evaporate DCM under reduced pressure. Re-dissolve the crude propargyl hydrazide intermediate in anhydrous THF (5 mL).

-

Step 2 (Cyclization): Cool the THF solution to 0°C . Add

(2.5 mmol) portion-wise. The reaction is exothermic. -

Completion: Allow to warm to room temperature and stir for 1 hour. The base triggers detosylation and 5-endo-dig cyclization.[1]

-

Workup: Quench with saturated

. Extract with EtOAc (3x). Wash combined organics with brine, dry over -

Purification: Flash chromatography.

Visualization: Experimental Logic Flow

Figure 2: Comparative workflow for Ruthenium-catalyzed vs. Metal-free protocols.

References

-

Kaufmann, J., et al. (2019). Ruthenium-catalyzed formation of pyrazoles or 3-hydroxynitriles from propargyl alcohols and hydrazines.[4] Arkivoc.[4] [Link]

-

Trost, B. M., & Rhee, Y. H. (2002). Ruthenium-catalyzed cycloisomerization-oxidation of homopropargyl alcohols. (Foundational mechanistic context for Ru-redox). [Link]

-

Harigae, R., et al. (2014). One-Pot Regioselective Synthesis of 3,5-Disubstituted Pyrazoles from Terminal Alkynes and Aldehydes via Propargylic Alcohols. Journal of Organic Chemistry.[5][6] [Link]

-

Kokuev, A. O., & Sukhorukov, A. Y. (2024). Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles.[7][8] Organic Letters.[9][7][8][10] [Link][7]

Sources

- 1. Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides [organic-chemistry.org]

- 2. Pyrazole synthesis [organic-chemistry.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-Catalyzed Cascade Annulation of o-Hydroxyphenyl Propargylamines with Pyrazolin-5-ones to Access Pyrano[2,3- c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

A Guide to the Knorr Pyrazole Synthesis: Mechanism, Application, and Protocol

For Researchers, Scientists, and Drug Development Professionals

Discovered by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a foundational and versatile reaction in organic chemistry for constructing the pyrazole ring system.[1][2] This reaction, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a cornerstone for the synthesis of heterocyclic compounds.[3][4] The resulting pyrazole scaffold is a key pharmacophore in numerous biologically active molecules, making this synthesis highly relevant in medicinal chemistry and drug development.[3][5] Notable pharmaceuticals synthesized via this method include the COX-2 inhibitor Celecoxib and the analgesic Metamizole.[6][7][8]

Core Reaction Mechanism

The Knorr pyrazole synthesis is typically conducted under acidic conditions, where a catalytic amount of acid significantly accelerates the reaction.[9][10] The mechanism proceeds through a series of well-defined steps involving condensation, cyclization, and dehydration.

The key steps of the mechanism are as follows:

-

Initial Condensation: The reaction begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often the rate-determining step and is facilitated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[3][10] This step forms a carbinolamine intermediate.

-

Formation of Hydrazone Intermediate: The carbinolamine intermediate then undergoes dehydration to form a hydrazone intermediate.[3][11]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[3] This cyclization step forms a five-membered ring intermediate, a hydroxyl-pyrazolidine.[5]

-

Dehydration and Aromatization: The final step involves the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic pyrazole ring.[3][9] This dehydration is also acid-catalyzed.

A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack can occur at either of the two different carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[2][3][5] The outcome is influenced by steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as reaction conditions like pH and solvent.[5][12] For instance, the more reactive ketone moiety is typically attacked preferentially over an ester.[13]

Experimental Protocol: Synthesis of 3-Phenyl-5-methyl-1H-pyrazole

This protocol provides a representative method for the Knorr pyrazole synthesis. The following procedure is adapted from established laboratory methods for the synthesis of a pyrazolone from a β-ketoester and hydrazine.[11]

Materials:

-

Ethyl benzoylacetate (1 equivalent)

-

Hydrazine hydrate (2 equivalents)

-

1-Propanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

Water

-

Standard laboratory glassware, heating plate with stirring, and filtration apparatus.

Procedure:

-

Reaction Setup: In a 20-mL scintillation vial or a suitable round-bottom flask equipped with a magnetic stir bar, combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[11]

-

Addition of Solvent and Catalyst: Add 1-propanol (e.g., 3 mL) to the vial, followed by 3 drops of glacial acetic acid to catalyze the reaction.[11]

-

Heating: Heat the reaction mixture to approximately 100°C on a hot plate with continuous stirring.[11]

-

Reaction Monitoring: Allow the reaction to proceed for at least 1 hour. The progress can be monitored by Thin-Layer Chromatography (TLC) to check for the consumption of the starting ketoester.[11]

-

Precipitation: Once the reaction is complete, add water (e.g., 10 mL) to the hot reaction mixture while stirring. This will cause the product to precipitate out of the solution.[11]

-

Isolation: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[11]

-

Washing and Drying: Wash the collected solid with a small amount of cold water to remove any residual impurities. Allow the product to air dry completely.[11]

-

Characterization: Determine the mass and percent yield of the product. Characterize the final product by determining its melting point and using spectroscopic methods such as NMR.[14]

Reaction Scope and Examples

The Knorr pyrazole synthesis is broadly applicable due to the wide availability of 1,3-dicarbonyl and hydrazine precursors.[5] The reaction tolerates a variety of functional groups on both starting materials, leading to a diverse library of substituted pyrazoles.

| R¹ in 1,3-Dicarbonyl | R² in 1,3-Dicarbonyl | R³ in Hydrazine | Solvent | Product Yield |

| Phenyl | Methoxy (from ester) | H | 1-Propanol | ~79%[14] |

| 4-methylphenyl | Trifluoromethyl | 4-sulfonamidophenyl | Ethanol | High |

| Methyl | Methoxy (from ester) | Phenyl | Neat (no solvent) | High |

Table 1: Examples of Knorr Pyrazole Synthesis. Yields are representative and can vary based on specific reaction conditions.

Conclusion

The Knorr pyrazole synthesis is a time-tested and efficient method for the preparation of pyrazole derivatives. Its operational simplicity, high yields, and the ready availability of starting materials have cemented its importance in both academic research and industrial-scale synthesis.[11][15] A thorough understanding of its mechanism, particularly the factors governing regioselectivity, allows for the targeted synthesis of complex pyrazole-containing molecules, which continues to fuel discoveries in drug development and materials science.

References

-

Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved February 19, 2026, from [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved February 19, 2026, from [Link]

-

Pentelute, B. L., & Kent, S. B. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11639-11643. Available from: [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 19, 2026, from [Link]

-

Blackmond, D. G., et al. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved February 19, 2026, from [Link]

-

Chyu, A., et al. (2024, October 2). Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). ChemRxiv. Retrieved February 19, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved February 19, 2026, from [Link]

-

Debus Radziszewsky and Knorr Pyrazole Synthesis. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

-

Chyu, A., et al. (2024, November 6). (PDF) Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

-

Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved February 19, 2026, from [Link]

-

Chyu, A., et al. (2024, November 6). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). ResearchGate. Retrieved February 19, 2026, from [Link]_

-

Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). IJNRD.org. Retrieved February 19, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijnrd.org [ijnrd.org]

- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. name-reaction.com [name-reaction.com]

- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Practical Guide to the Enantioselective Synthesis of (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Abstract

This document provides a detailed guide for the enantioselective synthesis of (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, a chiral alcohol of significant interest in pharmaceutical research. The pyrazole moiety is a key structural feature in numerous biologically active compounds, and access to enantiomerically pure building blocks is critical for the development of novel therapeutics.[1][2] Chirality profoundly influences a drug's interaction with biological targets, making stereoselective synthesis a cornerstone of modern drug discovery.[3][4][5] This guide focuses on the asymmetric reduction of the prochiral ketone, 1-(1-phenyl-1H-pyrazol-4-yl)ethanone, utilizing the well-established Corey-Bakshi-Shibata (CBS) reduction method. We provide a complete, step-by-step protocol, an analysis of the underlying catalytic mechanism, methods for quality control, and expected outcomes.

Part I: Synthesis of the Prochiral Ketone Precursor

The critical precursor for the asymmetric reduction is the prochiral ketone, 1-(1-phenyl-1H-pyrazol-4-yl)ethanone. An efficient route to this compound starts from the commercially available 1-phenyl-1H-pyrazol-3-ol. The synthesis involves the formation of a triflate intermediate, which then undergoes a palladium-catalyzed cross-coupling reaction. This approach is versatile and provides good yields.[6][7]

Reaction Scheme: From Pyrazolol to Pyrazolyl Ethanone

-

Triflation: 1-phenyl-1H-pyrazol-3-ol is converted to the corresponding triflate, 1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate.

-

Heck Coupling: The triflate is coupled with an appropriate vinyl ether, followed by hydrolysis, to yield the target ethanone. An alternative is the acetylation of 3-hydroxy-1-phenyl-1H-pyrazole followed by a Fries rearrangement.[6]

For the purpose of this guide, we will assume the starting ketone, 1-(1-phenyl-1H-pyrazol-4-yl)ethanone , is available. Researchers can refer to the work of Štefane and co-workers for detailed procedures on its synthesis.[6][7]

Part II: Enantioselective Reduction via Corey-Bakshi-Shibata (CBS) Method

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[8][9] The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in the presence of a borane source.[10]

Principle and Mechanism

The enantioselectivity of the CBS reduction is governed by a well-defined catalytic cycle. The mechanism involves the coordination of the borane (BH₃) to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the catalyst's ring boron atom, which then coordinates to the ketone's carbonyl oxygen. The ketone orients itself to minimize steric hindrance, placing its larger substituent (the pyrazole ring) in a pseudo-equatorial position. This forces the hydride transfer from the coordinated borane to occur to a specific face of the carbonyl, resulting in the formation of one enantiomer of the alcohol preferentially.[11][12]

Caption: Simplified catalytic cycle of the CBS reduction.

Detailed Experimental Protocol: CBS Reduction

This protocol is designed for a 1 mmol scale reaction. All glassware should be flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen).

Reagents & Equipment:

-

1-(1-phenyl-1H-pyrazol-4-yl)ethanone (1 mmol, 200.2 mg)

-

(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 mL, 0.1 mmol, 10 mol%)

-

Borane-dimethyl sulfide complex (BMS, ~10 M, 0.12 mL, 1.2 mmol)

-

Anhydrous Tetrahydrofuran (THF), 10 mL

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Flame-dried round-bottom flask with stir bar, syringes, needles, septum, and inert gas line

Procedure:

-

Reaction Setup: To a 50 mL flame-dried round-bottom flask under a positive pressure of Argon, add 1-(1-phenyl-1H-pyrazol-4-yl)ethanone (200.2 mg, 1 mmol).

-

Solvent Addition: Add anhydrous THF (5 mL) via syringe to dissolve the ketone. Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

-

Catalyst Addition: Slowly add (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 mL of 1 M solution in toluene, 0.1 mmol) to the stirred ketone solution. Stir for 10 minutes.

-

Scientist's Note: Pre-complexing the catalyst with the substrate at a low temperature can sometimes improve enantioselectivity. The (R)-CBS catalyst is chosen to produce the desired (1R)-alcohol.

-

-

Borane Addition: Add the borane-dimethyl sulfide (BMS) complex (0.12 mL, 1.2 mmol) dropwise over 15 minutes using a syringe pump. A slow addition rate is crucial to control the reaction rate and maintain low temperature, which is key for high enantioselectivity.[11]

-

Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of Methanol (2 mL). This will decompose the excess borane.

-

Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

-

Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Part III: Analysis and Quality Control

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Eluent: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% and gradually increasing to 40%) is typically effective.

-

Fraction Collection: Collect fractions and analyze by TLC to pool the pure product fractions.

-

Final Product: Remove the solvent under reduced pressure to yield (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol as a white solid or a viscous oil.

Structural Verification

-

¹H and ¹³C NMR: Confirm the structure of the final product and assess its purity. The disappearance of the ketone carbonyl signal and the appearance of a new carbinol proton (CH-OH) signal are key indicators.

-

Mass Spectrometry (MS): Confirm the molecular weight of the product.

Determination of Enantiomeric Excess (% ee)

The enantiomeric excess is the most critical measure of success for this synthesis. It is determined using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Protocol: Chiral HPLC Analysis

-

Instrument: HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H is often effective for this class of compounds.

-

Mobile Phase: An isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the purified product (~1 mg) in the mobile phase (1 mL).

-

Injection: Inject 10 µL of the sample.

-

Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Expected Results & Data Summary

While specific results for this exact substrate may vary, asymmetric reductions of similar aryl alkyl ketones using the CBS method typically yield excellent results.

| Method | Catalyst System | Typical Yield | Typical % ee | Reference |

| CBS Reduction | (R)-CBS / BMS in THF | 85-98% | >95% | [9][10] |

| Noyori Hydrogenation | RuCl₂[(S)-BINAP] / H₂ | 90-99% | >98% | [13][14][15] |

Overall Synthetic Workflow

Caption: High-level workflow for the synthesis and analysis.

Conclusion

This application note provides a comprehensive and practical protocol for the enantioselective synthesis of (1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. By leveraging the robust and highly selective Corey-Bakshi-Shibata reduction, researchers can access this valuable chiral building block in high yield and excellent enantiopurity. The detailed steps for synthesis, purification, and, critically, analytical validation provide a self-validating framework for scientists in drug discovery and development to confidently produce and characterize this important molecule.

References

-

Chauhan, P., Mahajan, S., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications. Available at: [Link]

-

Gomez-Bengoa, E., & Oña, R. (2020). Recent Advances in Catalytic Enantioselective Synthesis of Pyrazolones with a Tetrasubstituted Stereogenic Center at the 4-Position. Advanced Synthesis & Catalysis. Available at: [Link]

-

Wang, J., et al. (2020). Asymmetric synthesis of atropisomeric pyrazole via an enantioselective reaction of azonaphthalene with pyrazolone. Chemical Communications. Available at: [Link]

-

Chauhan, P., Mahajan, S., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Semantic Scholar. Available at: [Link]

-

Li, Y., et al. (2022). Asymmetric Synthesis of Structurally Sophisticated Spirocyclic Pyrano[2,3-c]pyrazole Derivatives Bearing a Chiral Quaternary Carbon Center. Organic Letters. Available at: [Link]

-

Samb, I., et al. (2021). Reactivity of chiral functionalized pyrazoles: Alcohol protection. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Wang, Z., et al. (2024). Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science. Available at: [Link]

-

Díaz-Guevara, C., et al. (2019). Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/[1][16]-sigmatropic rearrangement with stereoretention. Chemistry – A European Journal. Available at: [Link]

-

Zhang, Y., et al. (2019). Enantioselective synthesis of pyrazolone derivatives catalysed by a chiral squaramide catalyst. RSC Advances. Available at: [Link]

-

Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia. Available at: [Link]

-

NRO Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. ResearchGate. Available at: [Link]

-

Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. Available at: [Link]

-

Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. Available at: [Link]

-

All About Chemistry. (2020). Corey-Bakshi-Shibata (CBS) Reduction. YouTube. Available at: [Link]

-

SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. SynArchive. Available at: [Link]

-

Noyori, R., et al. (2001). Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society. Available at: [Link]

-

Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available at: [Link]

-

Senkuttuvan, N., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances. Available at: [Link]

-

Hage, D. S. (2017). The Significance of Chirality in Drug Design and Development. PMC. Available at: [Link]

-

Andrés, J. M., et al. (2022). Fully Diastereo- and Highly Enantioselective Synthesis of Spirocyclic Pyrazolone γ-Butyrolactones via N-Heterocyclic Carbene-Catalyzed [3+2] Annulation. Organic Chemistry Frontiers. Available at: [Link]

-

Senkuttuvan, N., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. ResearchGate. Available at: [Link]

-

Khan, S. U., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Acta Pharma Reports. Available at: [Link]

-

Kumar, Dr. A. (2022). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

-

Štefane, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. Available at: [Link]

-

Li, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]

-

Štefane, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]

-

Nawaz, M., et al. (2009). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E. Available at: [Link]

-

Sharma, R., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. Available at: [Link]

Sources

- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 2. semanticscholar.org [semanticscholar.org]

- 3. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharma.researchfloor.org [pharma.researchfloor.org]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. nobelprize.org [nobelprize.org]

- 14. synarchive.com [synarchive.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. pubs.acs.org [pubs.acs.org]

Application Note: Asymmetric Reduction Protocol for 1-(1-phenyl-1H-pyrazol-4-yl)ethanone

Executive Summary & Strategic Overview

The reduction of 1-(1-phenyl-1H-pyrazol-4-yl)ethanone (Substrate 1 ) to its corresponding chiral alcohol, 1-(1-phenyl-1H-pyrazol-4-yl)ethanol (Product 2 ), is a critical transformation in the synthesis of various tyrosine kinase inhibitors (e.g., JAK/STAT pathway modulators).[1]

The pyrazole moiety presents a specific challenge in asymmetric catalysis: the

-

Track A (Biocatalysis): The "Gold Standard" for pharmaceutical intermediates.[1] Uses Engineered Ketoreductases (KREDs) to achieve

ee and -

Track B (Asymmetric Transfer Hydrogenation - ATH): A robust chemical alternative using Noyori-Ikariya type Ru(II) catalysts, suitable for laboratories without access to enzyme libraries.[1]

Reaction Scheme

[1]Visualizing the Workflow

The following diagram outlines the decision matrix and process flow for selecting and optimizing the reduction method.

Figure 1: Process workflow for the asymmetric reduction of pyrazolyl ethanones.

Track A: Biocatalytic Reduction (Preferred)[1]

Mechanistic Insight

Engineered Ketoreductases (KREDs) utilize NADPH (or NADH) to transfer a hydride to the prochiral ketone carbon.[1] The pyrazole nitrogen does not inhibit the enzyme, making this superior to metal catalysis.[1] The system requires a cofactor recycling system, typically using Isopropyl Alcohol (IPA) or Glucose Dehydrogenase (GDH).[1]

Protocol: KRED Screening & Scale-Up[1]

Materials:

-

Substrate 1 : 1-(1-phenyl-1H-pyrazol-4-yl)ethanone (Dissolved in DMSO).[1]

-

Enzyme Kit: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey).[1]

-

Cofactor: NADP+/NADPH.[1]

-

Recycle Mix: IPA (for ADH-type) or Glucose/GDH.[1]

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.[1]

Step-by-Step Methodology:

-

Screening (200 µL Scale):

-

Dispense 180 µL of Recycle Mix (containing 1 g/L NADP+, 10% IPA, and 2 mg/mL Enzyme candidate) into 96-well plates.

-

Add 20 µL of Substrate 1 stock (50 g/L in DMSO).[1] Final substrate conc: ~5 g/L.[1]

-

Incubate at 30°C, 600 rpm for 24 hours.

-

Quench with 200 µL Acetonitrile (MeCN).[1] Centrifuge and analyze supernatant by HPLC.

-

-

Scale-Up (10 g Scale):

-

Reactor: 250 mL round-bottom flask with overhead stirring.

-

Charge: 100 mL Buffer (100 mM KPi, pH 7.0, 1 mM MgSO4).

-

Add: 10 g Substrate 1 (can be added as a solid or dissolved in minimal DMSO/IPA).

-

Add: 50 mL Isopropyl Alcohol (IPA) – serves as cosolvent and hydride donor.[1]

-

Initiate: Add 100 mg Optimal KRED Enzyme + 10 mg NADP+.[1]

-

Reaction: Stir at 30-35°C. Monitor pH; maintain pH 7.0-7.5 using 1M NaOH (titrator recommended).

-

Completion: Reaction typically completes in 12-24 hours (>99% conversion).[1]

-

-

Work-up:

Representative Data (Biocatalysis):

| Parameter | Value | Notes |

| Conversion | > 99.5% | Minimal starting material remaining. |

| Yield (Isolated) | 92 - 96% | Loss mainly due to mechanical handling.[1] |

| Enantiomeric Excess (ee) | > 99.8% | Often single enantiomer detected.[1] |

| E-Factor | < 10 | Very low waste generation.[1] |

Track B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)[1][2]

Mechanistic Insight

This method utilizes the Noyori-Ikariya catalyst system.[1] The Ruthenium center coordinates the substrate, while the chiral diamine ligand (TsDPEN) directs the hydride attack via an outer-sphere mechanism.

-

Caution: The pyrazole N2 nitrogen can compete with the TsDPEN ligand for the Ru center.[1] High catalyst loading or specific solvent choice (DCM/TEA) is often required to suppress this.[1]

Protocol: Ru-TsDPEN Reduction[1]

Materials:

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (for (S)-alcohol) or [(R,R)-TsDPEN] (for (R)-alcohol).[1]

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

-

Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue).[1]

Step-by-Step Methodology:

-

Preparation:

-

Reaction:

-

Work-up:

-

Quench by pouring into saturated NaHCO3 (aq).[1] Caution: Gas evolution (CO2). [1]

-

Extract with DCM (3 x 20 mL).

-

Wash combined organics with Brine.[1]

-

Dry over MgSO4, filter, and concentrate.[1]

-

Purification: Flash column chromatography (Silica gel, 30% EtOAc in Hexanes) is usually required to remove catalyst residues and trace impurities.[1]

-

Representative Data (Ru-ATH):

| Parameter | Value | Notes |

| Conversion | 95 - 98% | Slower than biocatalysis.[1] |

| Yield (Isolated) | 85 - 90% | Purification step reduces yield. |

| Enantiomeric Excess (ee) | 92 - 97% | Recrystallization may be needed to reach >99%.[1] |

Analytical Controls (QC)

To validate the protocol, precise analytical methods are required.[1]

HPLC Method (Chiral)

-

Column: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1]

-

Mobile Phase: n-Hexane : Isopropanol (90 : 10).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (Strong absorption by phenyl-pyrazole).[1]

-

Temperature: 25°C.

-

Retention Times (Approximate for OD-H):

NMR Validation

-

1H NMR (400 MHz, CDCl3): Look for the diagnostic quartet of the CH-OH proton at

4.9-5.1 ppm and the doublet of the methyl group at

Troubleshooting & Optimization Logic

The following diagram illustrates the mechanism of potential catalyst poisoning in the chemical route and how to mitigate it.

Figure 2: Mechanistic competition in Metal Catalysis and mitigation strategies.

Common Issues:

-

Low Conversion (Chem Track): The pyrazole nitrogen is coordinating to Ru.[1]

-

Fix: Switch to Formic Acid/TEA 5:2 (higher acid content protonates the pyrazole N, preventing coordination).[1]

-

-

Emulsion (Bio Track): Protein precipitation during workup.[1]

-

Fix: Use a Celite filtration step before phase separation.[1]

-

-

Low Solubility: Substrate precipitates in buffer.[1]

References

-

Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]

-